Molecular Weight and Heavy-Atom Content: Crystallographic Phasing Advantage over Fluoro and Methyl Analogs
The 4-bromobenzyl substituent introduces a bromine atom (atomic number 35) that provides significant anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography. This property is absent in the 4-fluoro (atomic number 9), 4-methyl, and unsubstituted benzyl analogs, making the brominated compound the preferred choice for structural biology applications where experimental phasing is required [1]. The molecular weight of the target compound (451.34 g/mol) exceeds that of the 4-fluoro analog (390.43 g/mol) by 60.91 g/mol and the 4-methyl analog by approximately 44 g/mol, directly attributable to the bromine substitution .
| Evidence Dimension | Heavy-atom anomalous scattering capability for X-ray crystallography |
|---|---|
| Target Compound Data | Contains bromine (atomic number 35, f'' at Cu Kα ≈ 1.28 e⁻; MW 451.34 g/mol) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 585554-25-2): fluorine atomic number 9, negligible anomalous signal, MW 390.43 g/mol; 4-Methyl analog: no heavy atom, MW ~407 g/mol |
| Quantified Difference | Bromine f'' signal is approximately 13-fold greater than fluorine at Cu Kα wavelength [1]; MW increase of 60.91 g/mol vs. 4-fluoro analog |
| Conditions | Calculated anomalous scattering factors for Cu Kα radiation (λ = 1.5418 Å); crystallographic phasing requirements |
Why This Matters
For procurement decisions involving structural biology studies, the brominated compound uniquely enables experimental phasing, eliminating dependence on molecular replacement and reducing crystallographic project timelines.
- [1] Hendrickson WA. Anomalous diffraction in crystallographic phase evaluation. Q Rev Biophys. 2014;47(1):49-93. Tabulated anomalous scattering factors for Br vs. F at Cu Kα. View Source
